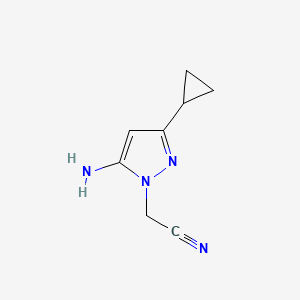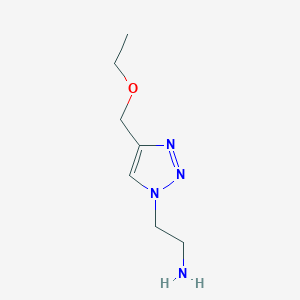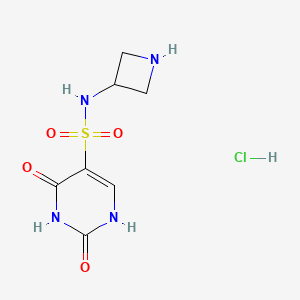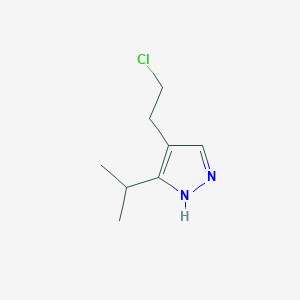
2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetonitrile
Übersicht
Beschreibung
The compound “2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetonitrile” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two adjacent nitrogen atoms . They are known for their wide range of biological activities and are used as building blocks in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of “this compound” would consist of a pyrazole ring attached to a cyclopropyl group and an acetonitrile group .Chemical Reactions Analysis
Pyrazole derivatives are known to undergo various chemical reactions, including substitutions and additions, due to the presence of active sites in their structure .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. For instance, it would be expected to have a high solubility in polar solvents due to the presence of polar functional groups .Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
Recent studies have highlighted the significance of pyrazole derivatives, including structures similar to 2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetonitrile, in the synthesis of heterocyclic compounds. These compounds are recognized for their pharmacophore qualities, playing a pivotal role in the development of biologically active compounds. Their extensive use as synthons in organic synthesis underscores their importance in medicinal chemistry, with a wide range of biological activities such as anticancer, analgesic, anti-inflammatory, antimicrobial, and antiviral effects. The successful synthesis of these derivatives through various methods, including microwave irradiation and multicomponent reactions, has been achieved under different conditions, offering convenient strategies for annelating different heterocyclic nuclei (A. M. Dar & Shamsuzzaman, 2015; Mehul P. Parmar, Ruturajsinh M. Vala, & H. Patel, 2023).
Medicinal Chemistry and Pharmacological Activities
The pyrazole moiety, integral to compounds like this compound, has been extensively investigated for its therapeutic potential. Pyrazole derivatives are known to exhibit a plethora of pharmacological effects, including antimicrobial, anti-inflammatory, analgesic, antidepressant, anticancer, and neuroprotective properties. These effects are attributed to the versatile framework of pyrazole, which allows for the development of novel therapeutic agents through structure-activity relationship studies, molecular docking simulation, and various modifications and derivatizations. Specifically, their role in treating neurodegenerative diseases, such as Alzheimer’s and Parkinson’s disease, by targeting enzymes like acetylcholinesterase and monoamine oxidase has been documented, showcasing their potential as significant medicinal scaffolds (M. Ahsan et al., 2022).
Therapeutic Applications and Drug Development
The exploration of pyrazole derivatives in drug development has led to the identification of multiple therapeutic applications. These derivatives have been shown to possess a broad spectrum of pharmacological activities, making them promising candidates for developing new drugs. Their application spans various therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer treatments, due to their ability to modulate biological pathways effectively. The ongoing research aims to optimize these compounds' therapeutic profiles while minimizing potential side effects, thus enhancing their clinical applicability (Diana Becerra, R. Abonía, & J. Castillo, 2022).
Wirkmechanismus
Target of Action
It has been suggested that it may interact with proteins such as theSTE20-like serine/threonine-protein kinase , Calcium/calmodulin-dependent protein kinase type II subunit delta , and Serine/threonine-protein kinase MST4 . These proteins play crucial roles in various cellular processes, including cell growth, differentiation, and apoptosis.
Mode of Action
The exact mode of action of “2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetonitrile” is not fully understood. It is believed to interact with its target proteins, leading to changes in their activity. This can result in alterations in cellular processes, potentially leading to therapeutic effects .
Result of Action
Based on its potential targets, it may influence cell growth and apoptosis, but the specific effects depend on the context of its use .
Action Environment
The action of “this compound” can be influenced by various environmental factors. These can include the presence of other molecules, pH, temperature, and the specific cellular environment. Detailed studies on how these factors influence the action, efficacy, and stability of “this compound” are currently lacking .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(5-amino-3-cyclopropylpyrazol-1-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4/c9-3-4-12-8(10)5-7(11-12)6-1-2-6/h5-6H,1-2,4,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLRMXMFYKXIWHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=C2)N)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















